mechanism of action of bismuth salicylate on gastric mucosa
mechanism of action of bismuth salicylate on gastric mucosa
An In-Depth Technical Guide to the Mechanism of Action of Bismuth Salicylate (B1505791) on the Gastric Mucosa
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bismuth subsalicylate (BSS) is a widely utilized over-the-counter medication for various gastrointestinal ailments, including dyspepsia, nausea, and diarrhea. Its therapeutic efficacy stems from a complex and multifaceted mechanism of action within the gastrointestinal tract. Upon oral administration, BSS hydrolyzes in the acidic environment of the stomach into its two principal active moieties: bismuth and salicylic (B10762653) acid.[1] The bismuth component is minimally absorbed and exerts its effects locally on the gastric mucosa and against enteric pathogens, while the salicylate component is almost completely absorbed and provides systemic anti-inflammatory effects.[1] This guide provides a detailed technical overview of the core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Antimicrobial Action
A primary mechanism of BSS is its direct antimicrobial activity, most notably against Helicobacter pylori, a key bacterium implicated in gastritis and peptic ulcer disease.[1] The action is multifactorial, involving disruption of bacterial structure and function.
Mechanisms of Antimicrobial Action
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Bacterial Cell Wall Disruption: The bismuth cation (Bi³⁺) binds to the bacterial cell surface, disrupting the integrity of the glycocalyx and cell wall.[2][3] This leads to membrane blebbing, cell swelling, and ultimately, lysis.[3] Transmission electron microscopy reveals electron-dense bismuth deposits on the bacterial membrane and within the cytoplasm, confirming cellular penetration.[3][4]
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Enzyme Inhibition: Bismuth is a potent inhibitor of several key bacterial enzymes essential for survival and colonization in the gastric environment. This includes the inhibition of urease, which H. pylori uses to neutralize gastric acid by hydrolyzing urea (B33335) into ammonia.[1][5] It also inhibits bacterial phospholipase and protease activities.[6]
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Inhibition of Bacterial Adhesion: BSS prevents bacteria from binding to gastric epithelial cells, a critical step for colonization and infection.[1][7]
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Inhibition of ATP Synthesis: BSS exposure leads to a rapid decrease in intracellular ATP levels in bacteria, suggesting a disruption of membrane integrity or cessation of energy metabolism, contributing to its bactericidal effect.[8]
Quantitative Data: Antimicrobial Activity
The in vitro efficacy of bismuth subsalicylate is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible microbial growth.
| Pathogen | Strain(s) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |
| Helicobacter pylori | 48 clinical isolates | 8 | - | [9] |
| Helicobacter pylori | 12 reference & clinical strains | 4 - 32 (Range) | - | [1] |
| Clostridium difficile | Multiple strains | - | 128 | [10] |
| Bacteroides fragilis group | Multiple strains | - | 512 | [10] |
| Enteric Pathogens¹ | E. coli, Salmonella, Shigella | 2-6 log reduction at 10-50 mM | - | [5] |
¹Data presented as log reduction in viable organisms compared to control.
Experimental Protocols
This protocol outlines the agar (B569324) dilution method for determining the MIC of bismuth salts against H. pylori.
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Media Preparation: Twofold serial dilutions of the bismuth compound are prepared in sterile distilled water. Each dilution is then added to molten Wilkins-Chalgren agar at 50°C to achieve the desired final concentrations (e.g., ranging from 0.2 to 128 µg/mL). The agar is then poured into sterile petri plates and allowed to solidify.[11]
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Inoculum Preparation: H. pylori strains are cultured on appropriate media for 3-5 days. Colonies are harvested and suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.[11]
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Inoculation: The bacterial suspension is applied to the surface of the prepared agar plates using a multipoint inoculator. A control plate containing no bismuth compound is also inoculated.
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Incubation: Plates are incubated under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
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MIC Determination: The MIC is recorded as the lowest concentration of the bismuth compound that completely inhibits visible growth on the agar surface.[11] Any degree of growth indicates resistance at that concentration.
Visualizations
Cytoprotective Action
The bismuth moiety provides significant protection to the gastric mucosa through several physical and physiological mechanisms.
Mechanisms of Cytoprotection
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Formation of a Protective Barrier: In the acidic gastric lumen, bismuth salts precipitate to form a protective coating that binds selectively to ulcer craters and the mucosal lining.[4] This physical barrier shields the underlying tissue from irritants like gastric acid and pepsin.[12]
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Stimulation of Mucus and Bicarbonate Secretion: Bismuth compounds stimulate the secretion of protective mucus and bicarbonate from gastric epithelial cells.[12][13] This enhances the natural defense mechanism of the stomach, known as the "mucus-bicarbonate barrier," which maintains a near-neutral pH at the cell surface.[14]
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Accumulation in Mucus: Studies in rats show that during mucosal injury (e.g., induced by NSAIDs), bismuth from BSS accumulates in the gastric mucus layer.[15] This localized concentration of bismuth may enhance its protective effects at the site of injury.[15]
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Stimulation of Prostaglandins (B1171923): Bismuth compounds can stimulate the synthesis of endogenous prostaglandins, particularly Prostaglandin (B15479496) E₂ (PGE₂).[16] Prostaglandins are critical for mucosal defense, promoting mucus and bicarbonate secretion, and maintaining mucosal blood flow.
Quantitative Data: Cytoprotective Effects
| Parameter | Condition | Measurement | Change | Reference(s) |
| Gastric Mucus Thickness | Rat Model (Control) | 145 µm | - | [17] |
| Gastric Mucus Thickness | Rat Model (+ Sodium Salicylate 75 mg/kg) | 305 µm | +110% | [17] |
| Mucus Thickness | Human (H. pylori negative) | 175 µm (antrum) | - | [18] |
| Mucus Thickness | Human (H. pylori positive) | 85 µm (antrum) | -51% | [18] |
| Bicarbonate Secretion | Human (Basal) | 410 µmol/h | - | [19] |
| Bicarbonate Secretion | Human (Vagal Stimulation) | 692 µmol/h | +69% | [19] |
Experimental Protocols
This protocol describes a common method for assessing the gastroprotective effects of a compound against indomethacin-induced gastric injury in rats.
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Animal Preparation: Male Sprague-Dawley rats are fasted for 24 hours but allowed free access to water.[10][12]
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Dosing:
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The test group receives an oral administration of BSS suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).
-
The reference/control group receives the vehicle only.
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A positive control group may receive a known gastroprotective agent (e.g., a proton pump inhibitor).[12]
-
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Ulcer Induction: 30-60 minutes after pretreatment, all groups (except a sham/intact group) receive a single oral dose of indomethacin (B1671933) (e.g., 30-60 mg/kg) to induce gastric ulceration.[10][15]
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Sample Collection: After a set period (e.g., 4-6 hours), the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.[12]
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Damage Assessment: The gastric mucosa is examined for lesions. The severity can be quantified by measuring the total area of hemorrhagic erosions (ulcer index) or by a macroscopic scoring system. The percentage of protection is calculated relative to the vehicle-treated control group.[10]
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Mucus Measurement (Optional): Full-thickness biopsy specimens can be taken to measure the thickness of the adherent mucus gel layer using direct light microscopy.[17]
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Bismuth Concentration (Optional): The mucus layer can be scraped and analyzed for bismuth content using atomic absorption spectrophotometry to assess drug accumulation.[8][15]
Visualizations
Anti-inflammatory Action
The anti-inflammatory properties of BSS are primarily attributed to its salicylate moiety, which is structurally related to aspirin (B1665792).
Mechanisms of Anti-inflammatory Action
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Inhibition of Cyclooxygenase (COX): Salicylic acid is an inhibitor of the COX-1 and COX-2 enzymes.[20][21] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation.[20] By reducing PG synthesis, salicylate lessens inflammation in the gastric and intestinal lining.[4]
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Inhibition of NF-κB Pathway: Salicylates have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[22] This inhibition occurs by preventing the degradation of IκB, the natural inhibitor that sequesters NF-κB in the cytoplasm.[22]
Quantitative Data: Anti-inflammatory Effects
| Parameter | Condition | Measurement | Change | Reference(s) |
| Mucosal PGE₂ Generation | Children (Control) | 641 ng/g tissue | - | [23] |
| Mucosal PGE₂ Generation | Children (H. pylori gastritis) | 1022 ng/g tissue | +59% | [23] |
| Mucosal PGE₂ Generation | Children (Post-eradication) | 880 ng/g tissue | -14% | [23] |
| Mucosal PGE₂ Levels | Adults (H. pylori positive) | Increased vs. negative | - | [11] |
| Mucosal PGE₂ Levels | Adults (Post-BSS treatment) | Reduced | ↓ | [11] |
Experimental Protocols
This protocol outlines the radioimmunoassay (RIA) method for quantifying PGE₂ in endoscopic biopsy samples.
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Sample Collection: Gastric mucosal biopsies are obtained via endoscopy from the region of interest (e.g., antrum, corpus). Samples are immediately weighed and processed or snap-frozen for later analysis.[11][24]
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Homogenization & Extraction: The tissue specimen is homogenized in a buffer solution. The homogenate is then acidified (e.g., with 1M HCl) and centrifuged. The supernatant containing lipids is removed, and the prostaglandins are extracted from the precipitate using an organic solvent like ethyl acetate, often employing a C18 solid-phase extraction column for purification.[24]
-
Radioimmunoassay (RIA):
-
The extracted sample is incubated with a specific primary antibody against PGE₂ and a known quantity of radioactively labeled PGE₂ (e.g., ³H-PGE₂).
-
The PGE₂ in the sample competes with the radiolabeled PGE₂ for binding sites on the antibody.
-
An antigen-antibody precipitation step is performed (e.g., using a secondary antibody) to separate bound from free radiolabeled PGE₂.
-
-
Quantification: The radioactivity of the bound fraction is measured using a scintillation counter. The amount of PGE₂ in the original sample is determined by comparing its competitive binding effect to a standard curve generated with known concentrations of unlabeled PGE₂. The concentration is inversely proportional to the measured radioactivity.[11][24]
Visualizations
References
- 1. asm.org [asm.org]
- 2. Prostaglandin E2 and prostaglandin F2 alpha biosynthesis in human gastric mucosa: effect of chronic alcohol misuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. microbiologyinfo.com [microbiologyinfo.com]
- 6. The gastroduodenal mucus barrier and its role in protection against luminal pepsins: the effect of 16,16 dimethyl prostaglandin E2, carbopol-polyacrylate, sucralfate and bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of one-day oral dosing with three bismuth compounds for the suppression of Helicobacter pylori assessed by the 13C-urea breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gastroduodenal mucosal prostaglandin generation in patients with Helicobacter pylori before and after treatment with bismuth subsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indomethacin-Induced Gastric Ulcer in Rats: Gastroprotectivity of Muscari neglectum in Water [mdpi.com]
- 13. Gastric mucus and bicarbonate secretion in relation to mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastroduodenal mucosal secretion of bicarbonate and mucus. Physiologic control and stimulation by prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytoprotective effect of bismuth subsalicylate in indomethacin-treated rats is associated with enhanced mucus bismuth concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination and interference studies of bismuth by tungsten trap hydride generation atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gastric mucus gel layer thickness measured by direct light microscopy. An experimental study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence that bismuth salts reduce invasion of epithelial cells by enteroinvasive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vagal stimulation of human gastric bicarbonate secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bismuth Subsalicylate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Bismuth Subsalicylate | COX | PGE Synthase | TargetMol [targetmol.com]
- 22. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Prostaglandin E2 in gastric mucosa of children with Helicobacter pylori gastritis: relation to thickness of mucus gel layer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Carnosic Acid Ameliorates Indomethacin-Induced Gastric Ulceration in Rats by Alleviating Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
